molecular formula C15H15F2N3O3 B2362631 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 862659-10-7

1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No. B2362631
CAS RN: 862659-10-7
M. Wt: 323.3
InChI Key: ANYJWWNGFOPPMJ-UHFFFAOYSA-N
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Description

“1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is a chemical compound . It’s used in various fields such as life sciences and organic synthesis .

Scientific Research Applications

Synthesis and Derivatives

A study conducted by Phuong et al. (2017) involved the successful synthesis of a heterocyclic system containing two piperidine and dioxaborinine rings, starting from a compound structurally related to the subject chemical. This new system has potential bioactivities in dermatology, spasmology, anticoagulant, and antipsoriatic agents (Phuong et al., 2017).

Receptor Binding Studies

Research by Strekowski et al. (2016) focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls, aiming to study the structural features affecting the 5-HT7 binding affinity. This study included derivatives of the subject compound and found that certain substitutions at the pyrimidine position significantly increase binding affinity, influencing the design of receptor antagonists (Strekowski et al., 2016).

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation. These newly synthesized compounds were tested for antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents (Merugu et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds were evaluated for their efficacy in inhibiting in vivo angiogenesis and DNA cleavage abilities, suggesting their potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

properties

IUPAC Name

1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c16-13(17)11-8-10(12-2-1-7-23-12)18-15(19-11)20-5-3-9(4-6-20)14(21)22/h1-2,7-9,13H,3-6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJWWNGFOPPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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